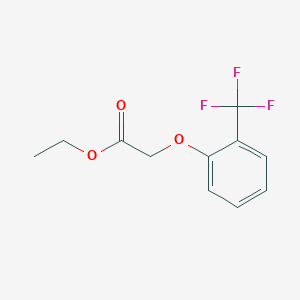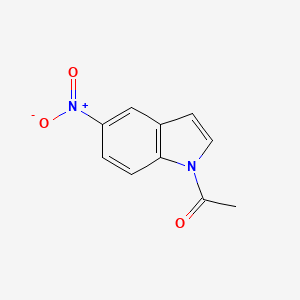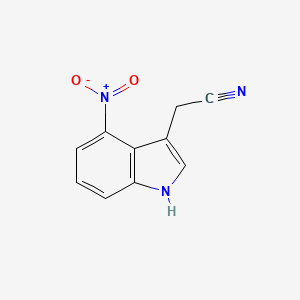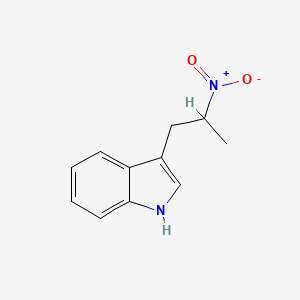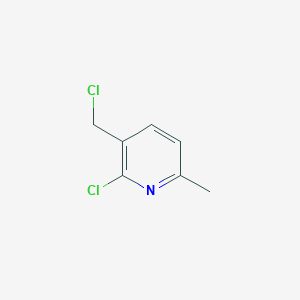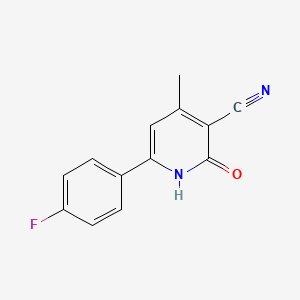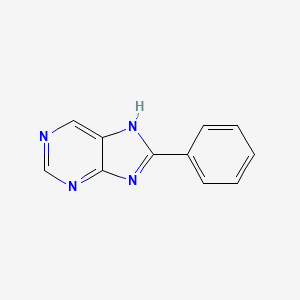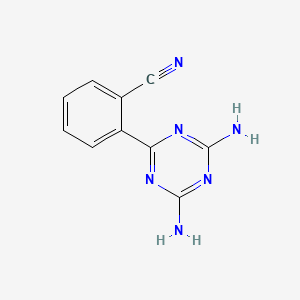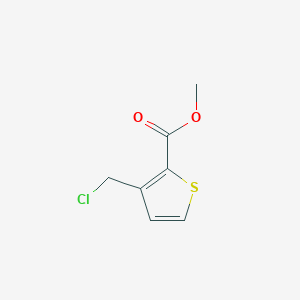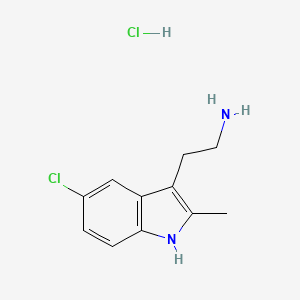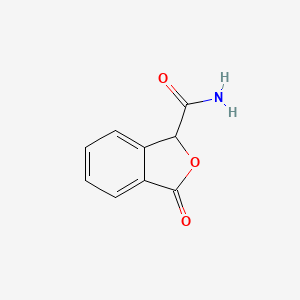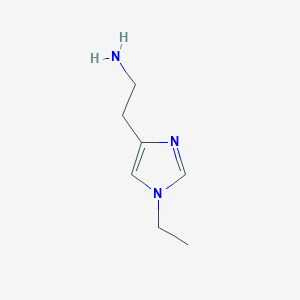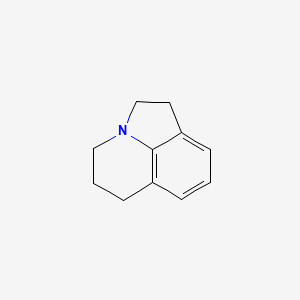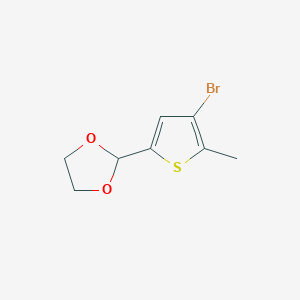
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane
Overview
Description
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane is a chemical compound that belongs to the class of heterocyclic compounds. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane is not fully understood. However, it is believed to act by inhibiting certain enzymes or pathways in the body, leading to its potential therapeutic effects.
Biochemical And Physiological Effects
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential use as an insecticide and herbicide.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane in lab experiments is its unique properties, which make it an excellent building block for the synthesis of various organic compounds. Additionally, its potential anti-cancer and anti-inflammatory properties make it a promising candidate for further research.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols to avoid any adverse effects.
Future Directions
There are several future directions for research on 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane. One potential direction is to further explore its potential anti-cancer and anti-inflammatory properties, and to develop it as a therapeutic agent for these conditions. Another potential direction is to study its potential use as an insecticide and herbicide, and to develop it as an environmentally friendly alternative to current pesticides.
Overall, 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it an excellent building block for the synthesis of various organic compounds, and its potential therapeutic properties make it a promising candidate for further research.
Scientific Research Applications
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane has a wide range of scientific research applications. It has been used as a building block in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, it has been studied for its potential anti-cancer and anti-inflammatory properties.
properties
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-5-6(9)4-7(12-5)8-10-2-3-11-8/h4,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVGVDPVGGHSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2OCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692984 | |
| Record name | 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane | |
CAS RN |
479196-49-1 | |
| Record name | 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


